

Application Notes and Protocols for Infecting MT-4 Cells with HIV-1

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Compound of Interest

Compound Name: MT-4

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Introduction

The **MT-4** cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to infection with Human Immunodeficiency Virus type 1 (HIV-1). This characteristic makes **MT-4** cells a valuable in vitro model for studying HIV-1 replication, screening antiviral compounds, and investigating viral pathogenesis. Their rapid and robust replication of the virus allows for the convenient monitoring of infection kinetics through various assays, most commonly by measuring the production of the viral core protein p24. This document provides a detailed protocol for the infection of **MT-4** cells with HIV-1, including cell culture, virus propagation, infection procedures, and methods for quantifying viral replication.

Data Presentation

The following table summarizes key quantitative parameters for the successful infection of **MT-4** cells with HIV-1. These values are derived from established protocols and scientific literature and may require optimization for specific experimental conditions.

Parameter	Value	Unit	Notes
Cell Culture			
Seeding Density	2×10^5 - 4×10^5	cells/mL	For routine cell culture maintenance.
Passaging	Every 2-3 days	-	When cell density reaches 1×10^6 cells/mL.
Infection			
Cell Density for Infection	1×10^6	cells/mL	Optimal density for efficient infection.
Multiplicity of Infection (MOI)	0.1 - 1	-	A range commonly used for kinetic studies. Higher MOIs can be used for specific applications.
Virus Inoculum (p24)	5 - 125	ng/ 10^6 cells	As an alternative to MOI, the amount of virus can be standardized by p24 antigen concentration. [1]
Incubation Time (Infection)	2 - 4	hours	Initial period for virus adsorption to the cells.
Post-Infection Monitoring			
Peak p24 Production	2 - 4	days post-infection	Typical timeframe for peak viral replication with wild-type HIV-1. [2]
Supernatant Harvest	Every 1-2 days	-	For time-course analysis of p24

production.

Experimental Protocols

Materials and Reagents

- **MT-4** cells
- HIV-1 stock (e.g., NL4-3 strain)
- Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Phosphate Buffered Saline (PBS), pH 7.4
- Trypan Blue solution (0.4%)
- 96-well, 24-well, or 6-well cell culture plates
- Sterile centrifuge tubes (15 mL and 50 mL)
- HIV-1 p24 Antigen ELISA kit
- Biosafety cabinet (Class II)
- CO2 incubator (37°C, 5% CO2)
- Centrifuge
- Microplate reader

MT-4 Cell Culture and Maintenance

- Culture **MT-4** cells in complete RPMI-1640 medium in a T-75 flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.

- Maintain the cell culture by passaging every 2-3 days. To passage, determine the cell density and dilute the cell suspension with fresh complete RPMI-1640 medium to a final density of 2×10^5 to 4×10^5 cells/mL.

HIV-1 Virus Stock Preparation and Titration

- Propagate HIV-1 stocks by infecting a permissive T-cell line (e.g., **MT-4** or Jurkat) with a known amount of virus.
- Harvest the culture supernatant when p24 antigen levels are high (typically 3-5 days post-infection).
- Clarify the supernatant by centrifugation at $500 \times g$ for 10 minutes to remove cell debris.
- Aliquot the virus-containing supernatant and store at -80°C .
- Determine the virus titer of the stock. This can be expressed as Tissue Culture Infectious Dose 50 (TCID₅₀)/mL or as p24 antigen concentration (ng/mL) using a commercial HIV-1 p24 Antigen ELISA kit.

Infection of MT-4 Cells with HIV-1

- On the day of infection, harvest exponentially growing **MT-4** cells by centrifugation at $200 \times g$ for 5 minutes.
- Resuspend the cell pellet in fresh complete RPMI-1640 medium and determine the cell density and viability.
- Prepare a cell suspension at a density of 1×10^6 cells/mL in complete RPMI-1640 medium.
- Seed the cells into the desired culture plate (e.g., for a 24-well plate, add 500 μL of the cell suspension per well, which corresponds to 5×10^5 cells).
- Dilute the HIV-1 virus stock in complete RPMI-1640 medium to achieve the desired Multiplicity of Infection (MOI) or p24 concentration.
- Add the diluted virus to the cell suspension. The final volume in each well should be kept consistent. For example, add 50 μL of the diluted virus to each well of a 24-well plate.

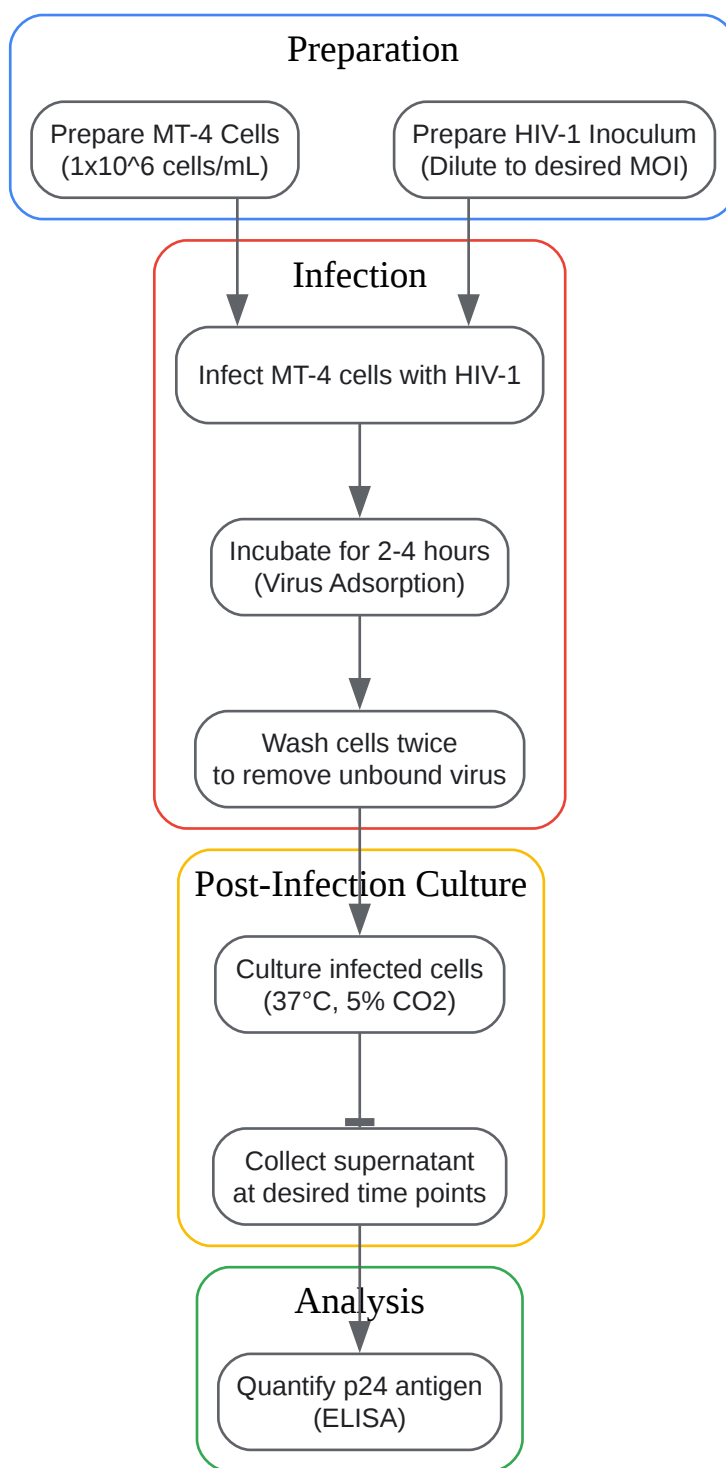
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for virus adsorption.
- After the incubation period, wash the cells to remove the unbound virus. Centrifuge the plate at 200 x g for 5 minutes, carefully aspirate the supernatant, and resuspend the cells in fresh complete RPMI-1640 medium. Repeat this washing step twice.
- After the final wash, resuspend the cells in fresh complete RPMI-1640 medium at a density of 5×10^5 cells/mL and culture in the incubator.
- At desired time points (e.g., 1, 2, 3, 4, and 5 days post-infection), collect an aliquot of the culture supernatant for p24 antigen analysis. Centrifuge the collected samples to pellet any cells and store the cell-free supernatant at -80°C until analysis.

Quantification of HIV-1 Replication by p24 Antigen ELISA

- Thaw the collected supernatant samples.
- Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.
- Briefly, this involves adding the supernatant samples and p24 standards to a microplate pre-coated with anti-p24 antibodies, followed by incubation with a biotinylated anti-p24 antibody and then a streptavidin-HRP conjugate.
- After adding the substrate, the color development is stopped, and the absorbance is read at 450 nm using a microplate reader.
- Calculate the concentration of p24 in the samples by comparing their absorbance values to the standard curve.

Mandatory Visualizations

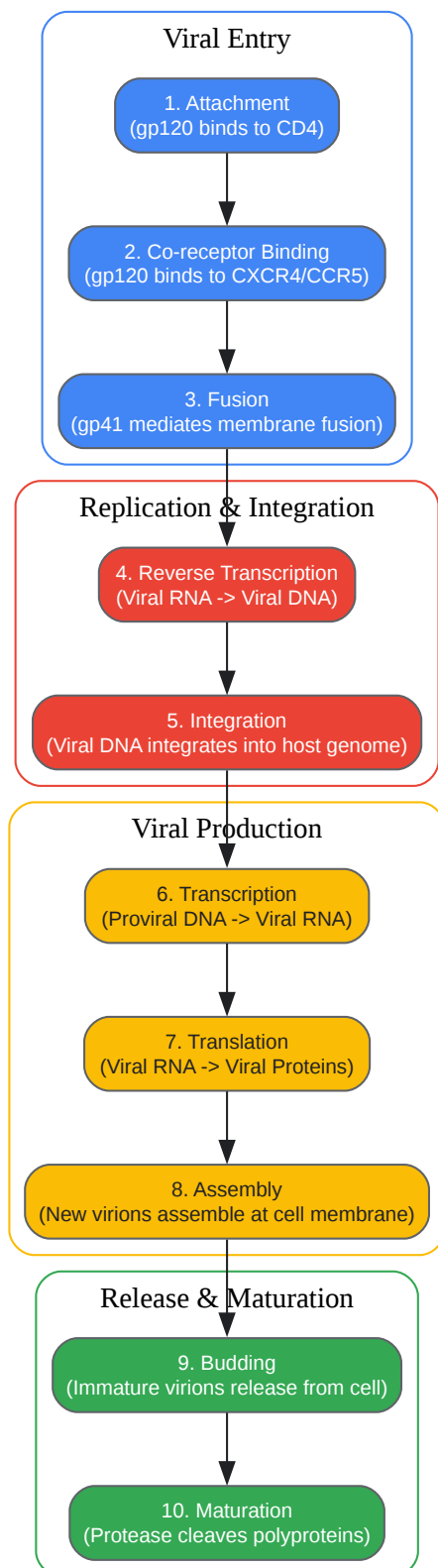
Experimental Workflow



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Caption: Experimental workflow for the infection of **MT-4** cells with HIV-1.

HIV-1 Life Cycle Signaling Pathway



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Caption: Simplified overview of the HIV-1 life cycle in a host T-cell.

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References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
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